4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl
Description
This compound is a boronic acid pinacol ester derivative with a dimethylaminomethyl group at the 4-position and a fluorine atom at the 3-position of the phenyl ring. The pinacol ester protects the boronic acid, enhancing stability and solubility in organic solvents . The hydrochloride (HCl) salt further improves stability and aqueous solubility, making it suitable for applications in medicinal chemistry and materials science. Its molecular formula is approximately C15H24BFNO2·HCl (molecular weight ~297.2 g/mol), with the boronic ester moiety enabling participation in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2.ClH/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-18(5)6)13(17)9-12;/h7-9H,10H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPMMYAKEVQQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(C)C)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-16-8 | |
| Record name | Benzenemethanamine, 2-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
It’s known that boronic acid pinacol ester compounds, which this compound is a derivative of, have significant roles as reaction intermediates in organic synthesis reactions. They are involved in carbon-carbon coupling and carbon heterocoupling reactions.
Mode of Action
It’s known that boronic acid pinacol ester compounds can participate in various chemical reactions, such as borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in carbon-carbon coupling and carbon heterocoupling reactions, which are fundamental biochemical pathways in organic synthesis.
Result of Action
Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment.
Action Environment
It’s known that arylboronic acid, which this compound is a derivative of, is stable to water and air, suggesting that it may have good stability in various environmental conditions.
Biological Activity
4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl, is a synthetic organoboron compound that has garnered attention for its potential biological activities. This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications, particularly in drug discovery and development .
Chemical Structure and Properties
The compound's structure includes a dimethylamino group that enhances its solubility and biological activity. The presence of the fluorine atom on the aromatic ring contributes to its lipophilicity and may influence its interaction with biological targets .
Molecular Formula
- Molecular Formula : C13H18BClFNO2
- Molecular Weight : 263.65 g/mol
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its boronic acid functionality, which allows it to interact with various biomolecules. It has been shown to exhibit enzyme inhibition properties, particularly in proteasome inhibition, which is crucial for regulating protein degradation in cells .
Applications in Drug Development
Research indicates that compounds similar to 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid can be utilized in developing glucose-responsive insulin analogs. These analogs leverage the compound's ability to enhance solubility in response to glucose levels, thereby improving therapeutic efficacy in diabetes management .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Bromophenylboronic Acid | Boronic acid with bromine substituent | Anticancer properties | Higher reactivity due to bromine |
| 3-Fluorophenylboronic Acid | Boronic acid with fluorine substituent | Enzyme inhibition | Fluorine enhances lipophilicity |
| 4-(Dimethylamino)phenylboronic Acid | Dimethylamino group attached | Inhibits proteasome | Enhanced solubility and target specificity |
| 4-Methoxyphenylboronic Acid | Methoxy group instead of dimethylamino | Moderate bioactivity | Different electronic properties |
Case Studies and Research Findings
- Enzyme Inhibition : Studies have demonstrated that boronic acids can effectively inhibit enzymes such as urease and various proteases. For instance, urease inhibition was observed with several boronic acid derivatives, indicating potential applications in treating conditions like kidney stones .
- Glucose-Responsive Insulin : Research involving the modification of insulin with fluorophenylboronic acid has shown significant increases in glucose-dependent solubility. This modification allows for better regulation of blood glucose levels without compromising insulin potency .
- Antiviral Activity : Recent investigations into boronic acid derivatives have revealed promising antiviral activities against flaviviruses such as Zika and dengue. These compounds inhibit viral replication by targeting specific viral proteases .
Scientific Research Applications
Organic Chemistry
The compound serves as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. Its unique structural features allow for:
- Formation of diverse organic compounds.
- Modification of existing molecules to enhance their properties.
Medicinal Chemistry
In medicinal chemistry, the compound has shown potential as:
- Enzyme Inhibitor : It may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulator : It can bind to receptors, influencing signal transduction pathways.
- Biomolecule Modifier : The boronic acid functionality enables modification of biomolecules for drug development and biological studies.
Material Science
In material science, this compound is utilized in:
- The production of advanced materials such as polymers.
- Development of electronic devices due to its unique electronic properties.
The biological activity of 4-(N,N-Dimethylaminomethyl)-3-fluorophenylboronic acid pinacol ester is attributed to its ability to interact with various molecular targets. Notable activities include:
- Inhibition of Proteasomes : This activity can lead to therapeutic applications in cancer treatment.
- Binding Affinity Studies : Research has documented its binding with various biological targets, indicating potential for drug design.
Case Studies and Research Findings
- Cross-Coupling Reactions : A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions, showcasing its ability to form complex organic structures efficiently .
- Biological Interaction Studies : Research has highlighted its role as an enzyme inhibitor, which could lead to advancements in targeted cancer therapies .
- Material Development : The compound's incorporation into polymer matrices has been explored for creating materials with enhanced electrical properties .
Comparison with Similar Compounds
Substituent Variations: Amino and Halogen Groups
- 3-(N,N-Dimethylaminomethyl)phenylboronic Acid Pinacol Ester Hydrochloride (CAS: 1036991-19-1) Lacks the 3-fluoro substituent. However, lower lipophilicity compared to the fluorinated analog may limit membrane permeability in biological applications .
- 3-(N-Diethylamino)methyl-4-fluorophenylboronic Acid Pinacol Ester (PN-4800, CAS: 2377609-50-0) Features a diethylamino group instead of dimethylamino. Increased steric bulk from the diethyl group may slow reaction kinetics in cross-couplings but enhance binding specificity in enzyme inhibition studies .
- [4-Chloro-3-(pinacol boronate)phenyl]methanol (Compound 2d) Contains a chlorine atom and hydroxymethyl group. The hydroxymethyl group allows for further functionalization (e.g., esterification), while chlorine’s strong electron-withdrawing effect enhances boronic acid electrophilicity .
Electronic and Steric Effects
Fluorine vs. Chlorine :
- The 3-fluoro substituent in the target compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, 3-chloro analogs (e.g., 3-Chloro-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester, CAS: 942069-65-0) exhibit stronger electron withdrawal, accelerating hydrolysis but risking overreactivity in aqueous media .
- Amino Group Positioning: 4-(N,N-Dimethylaminomethyl) vs. 2-Diethylaminomethyl-5-nitrophenylboronic Acid Pinacol Ester (PN-4489):
- The nitro group in PN-4489 introduces strong electron withdrawal, reducing boronic ester stability. The dimethylaminomethyl group in the target compound offers a balance of electron donation and steric shielding .
Physicochemical Properties and Stability
Hydrolysis Kinetics
- Pinacol esters typically require acidic or oxidative conditions (e.g., NaIO4/HCl) for hydrolysis . The target compound’s HCl salt may accelerate hydrolysis under mild acidic conditions compared to non-salt forms like 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester .
Suzuki-Miyaura Cross-Coupling
- The dimethylaminomethyl group acts as a directing group, facilitating regioselective coupling. This contrasts with 3,5-Difluorophenylboronic Acid N-Butyldiethanolamine Ester, where fluorine directs coupling but lacks amino-mediated tunability .
- Compared to 3-Methylisoxazole-4-boronic Acid Pinacol Ester (used in ), the target compound’s amino group enables post-functionalization (e.g., quaternization for ionic liquid synthesis) .
Q & A
Q. What are the recommended methods for synthesizing 4-(N,N-dimethylaminomethyl)-3-fluorophenylboronic acid pinacol ester, HCl?
The synthesis typically involves coupling reactions using pinacol boronic esters. For example, oxidative cleavage of the pinacol ester can be achieved with sodium metaperiodate (NaIO₄) in a THF/water/HCl mixture, followed by isolation via ethanol dissolution and salt filtration . Alternative routes include photoinduced decarboxylative borylation, where visible light activates carboxylic acid derivatives to form boronic esters without metal catalysts . Ensure stoichiometric control (e.g., 1.2 equiv. NaIO₄) and monitor reaction progress via TLC or NMR.
Q. How should this compound be handled and stored to ensure stability?
The compound is sensitive to moisture and light. Store under refrigeration (0–6°C) in sealed, dry containers with desiccants. Avoid exposure to strong oxidizers or bases. Handling requires PPE (gloves, goggles) due to hazards like skin/eye irritation and inhalation risks . For HCl salts, ensure anhydrous conditions to prevent decomposition.
Q. What analytical techniques are suitable for characterizing this boronic ester?
Use // NMR to confirm boron coordination and ester integrity. Mass spectrometry (HRMS/ESI) validates molecular weight. HPLC with UV detection (e.g., 254 nm) assesses purity. For hydrochloride salts, elemental analysis (C, H, N, Cl) and FT-IR (amine stretching bands) are critical .
Advanced Research Questions
Q. How does the dimethylaminomethyl group influence Suzuki-Miyaura cross-coupling reactivity?
The dimethylaminomethyl substituent enhances electron density at the boron center, accelerating transmetalation but potentially increasing steric hindrance. Comparative studies with unsubstituted analogs show slower coupling kinetics with bulky aryl halides. Optimize using Pd(PPh₃)₄ or XPhos catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C .
Q. What mechanisms explain contradictory yields in photoinduced vs. thermal borylation methods?
Photoinduced methods generate boryl radicals via light-initiated chain propagation, enabling room-temperature reactions with broad functional group tolerance. Thermal methods may suffer from side reactions (e.g., protodeboronation) under heating. For tertiary substrates, photoinduced routes achieve 20–30% higher yields . Validate via radical trapping experiments (TEMPO) and NMR monitoring .
Q. Can this compound act as a H₂O₂-responsive probe in biological systems?
Yes. The boronic ester reacts with H₂O₂ to form phenolic derivatives, detectable via fluorescence or UV-vis (e.g., 4-nitrophenol at 400 nm). Design probes by conjugating fluorophores (e.g., IR-780) to the boronic ester. In vitro studies show a detection limit of 0.14 µM H₂O₂, suitable for imaging in HepG2 cells and murine models .
Q. How does the HCl salt form affect solubility and crystallinity in drug delivery systems?
The HCl salt improves aqueous solubility (critical for parenteral formulations) but may reduce crystallinity. Pair with amphiphilic polymers (e.g., PLGA-PEG) to form stable nanoparticles. DSC and XRD data indicate amorphous salt-polymer matrices enhance drug loading (≥15% w/w) compared to crystalline freebase forms .
Q. What strategies mitigate racemization in enantioselective allylboration reactions?
Use α-substituted allyl pinacol boronic esters with TFAA-activated intermediates to enforce E-selectivity (>95% ee). For β-methallyl analogs, reverse stereoselectivity via borinic ester intermediates. Monitor diastereomer ratios via chiral HPLC and NMR .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., varying yields in synthetic protocols), replicate experiments under standardized conditions (solvent purity, catalyst batch) and employ DoE (Design of Experiments) to identify critical variables.
- Safety Protocols : Always reference SDS sheets for hazard mitigation (e.g., NaIO₄ is toxic; use fume hoods) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
